(5E)-3-benzyl-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-BENZYL-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzyl group, and a chlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-BENZYL-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzylidene from 4-chlorobenzaldehyde. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-BENZYL-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thiazolidinone ring .
Scientific Research Applications
(5E)-3-BENZYL-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (5E)-3-BENZYL-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{2-[(4-Chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione
- (5E)-5-{2-[(4-Chlorophenyl)sulfanyl]benzylidene}-2-thioxo-4-imidazolidinone
Uniqueness
What sets (5E)-3-BENZYL-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H16ClNOS3 |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16ClNOS3/c24-18-10-12-19(13-11-18)28-20-9-5-4-8-17(20)14-21-22(26)25(23(27)29-21)15-16-6-2-1-3-7-16/h1-14H,15H2/b21-14+ |
InChI Key |
CRXVROHFUKJZHJ-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3SC4=CC=C(C=C4)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3SC4=CC=C(C=C4)Cl)SC2=S |
Origin of Product |
United States |
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